![molecular formula C30H24N4O10 B3831408 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate](/img/structure/B3831408.png)
5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate
Overview
Description
5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate, also known as CNT, is a molecule that has gained attention in the scientific research community due to its potential applications in various fields, including medicine, material science, and electronics. This molecule has a unique structure that allows it to exhibit excellent properties, such as high stability, conductivity, and biocompatibility.
Mechanism of Action
The mechanism of action of 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate is not fully understood, but it is believed to be due to its unique structure. 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate has a cylindrical shape with a high aspect ratio, which allows it to interact with cells and tissues in a specific way. 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate can penetrate cell membranes and enter cells, where it can deliver drugs or interact with cellular components.
Biochemical and Physiological Effects:
5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate has shown various biochemical and physiological effects in scientific research studies. In medicine, 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate has been shown to improve drug delivery and increase drug efficacy. In material science, 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate has been shown to improve the mechanical properties of composites. In electronics, 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate has been shown to improve the conductivity of devices.
Advantages and Limitations for Lab Experiments
The advantages of using 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate in scientific research include its unique properties, such as high stability, conductivity, and biocompatibility. 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate can be easily synthesized and purified, making it a cost-effective material for research. However, the limitations of using 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are numerous future directions for 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate research, including its application in drug delivery, tissue engineering, and energy storage. In drug delivery, 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate can be used to target specific cells and tissues, improving drug efficacy and reducing side effects. In tissue engineering, 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate can be used as a scaffold material to promote tissue regeneration. In energy storage, 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate can be used as a high-capacity electrode material in batteries and supercapacitors.
Conclusion:
In conclusion, 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate is a unique molecule that has shown promising results in various scientific research fields. Its unique properties make it a valuable material for research, and its potential applications are numerous. Further research is needed to fully understand its mechanism of action and potential toxicity, but the future of 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate research looks promising.
Scientific Research Applications
5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate has shown promising results in various scientific research fields, including material science, electronics, and medicine. In material science, 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate has been used as a reinforcement material in composites due to its high strength and stiffness. In electronics, 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate has been used as a conductive material in transistors and sensors due to its high conductivity. In medicine, 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate has been used as a drug delivery system due to its biocompatibility and ability to penetrate cell membranes.
properties
IUPAC Name |
[2,3-dihydroxy-4,5,6-tris(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4O10/c35-21-22(36)24(42-28(38)18-6-2-10-32-14-18)26(44-30(40)20-8-4-12-34-16-20)25(43-29(39)19-7-3-11-33-15-19)23(21)41-27(37)17-5-1-9-31-13-17/h1-16,21-26,35-36H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHMZZBJEBXXJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2,3-Dihydroxy-4,5,6-tris(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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